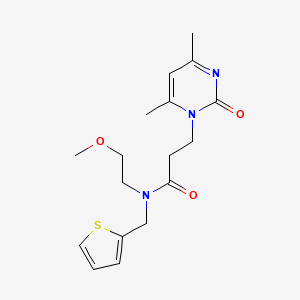![molecular formula C19H18N4O3 B4257827 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4257827.png)
1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide
Übersicht
Beschreibung
1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as FPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPP is a proline-based compound that has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood, but it is believed to interact with various targets in the body, including enzymes and receptors. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide is also relatively non-toxic and has low side effects. However, 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has some limitations, including its high cost and limited availability. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide. One direction is to investigate the potential of 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide as a drug delivery system for various drugs. Another direction is to study the interactions of 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide with different targets in the body and to identify new targets for 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide. Finally, more research is needed to fully understand the properties and potential applications of 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide in various fields.
Conclusion
In conclusion, 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide is a proline-based compound that has shown promising results in various studies. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has potential applications in medicinal chemistry, biochemistry, and pharmacology. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has some limitations, including its high cost and limited availability. There are several future directions for the research on 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide, including investigating its potential as a drug delivery system and identifying new targets for 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide.
Wissenschaftliche Forschungsanwendungen
1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential as a drug delivery system and as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
1-(furan-3-carbonyl)-N-(4-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(17-3-1-10-22(17)19(25)14-8-12-26-13-14)21-15-4-6-16(7-5-15)23-11-2-9-20-23/h2,4-9,11-13,17H,1,3,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUBJHZJEUPOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}ethanamine](/img/structure/B4257768.png)
![4-methoxy-N-{[1-(2-pyridinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4257775.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4257779.png)
![[2-(2-chlorophenoxy)ethyl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine trifluoroacetate](/img/structure/B4257787.png)
![1-[4-(2-furoylamino)-3-methylphenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4257795.png)
![3-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyridine](/img/structure/B4257810.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)cyclobutanecarboxamide](/img/structure/B4257821.png)
![2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B4257837.png)
![1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4257840.png)
![N-(3-ethoxypropyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4257841.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B4257853.png)
